1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
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Overview
Description
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a complex organic compound that features multiple functional groups, including a benzodioxepine ring, an imidazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepine ring, followed by the introduction of the sulfonyl group. The imidazole ring is then synthesized and attached to the benzodioxepine ring. Finally, the diazepane ring is formed and linked to the imidazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typical in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane: shares structural similarities with other compounds containing benzodioxepine, imidazole, and diazepane rings.
This compound: is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional nature, allowing it to participate in diverse chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c22-28(23,14-3-4-15-16(11-14)27-10-2-9-26-15)20-5-1-6-21(8-7-20)29(24,25)17-12-18-13-19-17/h3-4,11-13H,1-2,5-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTRCQGLILXPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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